molecular formula C9H13NO B091305 2-Methoxy-4,6-dimethylaniline CAS No. 18087-07-5

2-Methoxy-4,6-dimethylaniline

Cat. No. B091305
CAS RN: 18087-07-5
M. Wt: 151.21 g/mol
InChI Key: VPEPZXWWZZXMRU-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylaniline is an aromatic amine . It is an organic building block used in chemical synthesis . Its molecular formula is C9H13NO .


Synthesis Analysis

The synthesis of 2-Methoxy-4,6-dimethylaniline could potentially involve several steps. A study has reported the synthesis of 2,4,6-trisubstituted pyrimidines using a commercially available compound as a starting material for sequential substitution under Suzuki conditions .


Molecular Structure Analysis

The molecular structure and electronic properties of 2-Methoxy-4,6-dimethylaniline have been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The compound’s orthorhombic crystallization in the P21212 space group, composed of a pyridine core flanked by two phenyl rings, has been validated .

Scientific Research Applications

  • Photoreactions and Product Formation : 2,6-Dimethylaniline derivatives, including compounds related to 2-Methoxy-4,6-dimethylaniline, have been studied for their photoreactions in methanol. These studies revealed complex photoproducts and pathways, including methoxypropyl and propylaniline derivatives, indicating potential applications in photochemical synthesis and transformation processes (Bader & Hansen, 1979).

  • DNA Adduct Formation and Carcinogenicity : Research has shown that 2,6-Dimethylaniline, a related compound, forms various DNA adducts and exhibits a pattern of metabolic activation similar to other arylamine carcinogens. This is crucial for understanding its potential carcinogenic effects in humans and its environmental impact (Gonçalves, Beland, & Marques, 2001).

  • Synthesis of Carbazomycin B : The synthesis of carbazomycin B involves intermediates related to 2-Methoxy-4,6-dimethylaniline, highlighting its role in the synthesis of bioactive compounds (Crich & Rumthao, 2004).

  • Reactions with Resonance-stabilized Radicals : 2-Methoxy-4,6-dimethylaniline is involved in reactions with resonance-stabilized radicals, indicating its potential use in studying reaction mechanisms and in the synthesis of complex organic compounds (Okazaki & Inamoto, 1968).

  • Structural Studies and Material Synthesis : Molecular structures of compounds related to 2-Methoxy-4,6-dimethylaniline have been reported, which are crucial for material synthesis, such as in the production of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

  • Ozonation and Chemical Reactions : Studies have explored the ozonation of dimethylaniline derivatives, providing insights into chemical reactions and synthetic methods that could be applicable to compounds like 2-Methoxy-4,6-dimethylaniline (Kerr & Meth–Cohn, 1971).

  • Reduction of Schiff Bases : The reduction of Schiff bases using compounds related to 2-Methoxy-4,6-dimethylaniline shows its potential application in various organic synthesis processes (Okamoto & Kato, 1991).

  • Environmental Degradation Study : The degradation of 2,6-Dimethylaniline by the Fenton process has been studied, which is relevant for understanding the environmental fate and treatment of related compounds like 2-Methoxy-4,6-dimethylaniline (Masomboon, Ratanatamskul, & Lu, 2009).

Safety And Hazards

The safety data sheet suggests that 2-Methoxy-4,6-dimethylaniline is a combustible material and containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2-methoxy-4,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPZXWWZZXMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473424
Record name 2-Methoxy-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dimethylaniline

CAS RN

18087-07-5
Record name 2-Methoxy-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PJ Fagan, E Hauptman, R Shapiro… - Journal of the …, 2000 - ACS Publications
A 96-member “pyridine” library consisting of both rationally chosen and “random” members was used to screen Ullmann ether forming reactions. The reaction of 2-bromo-4,6-…
Number of citations: 303 pubs.acs.org
P Pri - thieme-connect.com
There are a number of ways of oxidizing arenes to phenols, but fewer examples of the direct conversion into the alkyl aryl ether: palladium has been used to catalyze the coupling of aryl …
Number of citations: 0 www.thieme-connect.com
JM Bruce - Rodd's chemistry of carbon compounds, 1964 - Elsevier
Publisher Summary This chapter explores benzoquinones and related compounds. Orthobenzoquinones and para benzoquinons are the two parent compounds. Benzoquinones are …
Number of citations: 18 www.sciencedirect.com

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